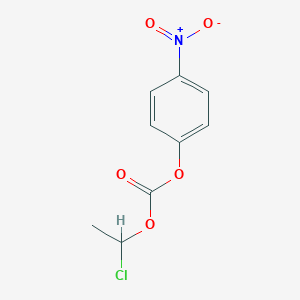
1-chloroethyl (4-nitrophenyl) Carbonate
概要
説明
1-chloroethyl (4-nitrophenyl) Carbonate is a chemical compound with the molecular formula C9H8ClNO5 . It contains 24 bonds in total, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carbonate derivative, and 1 nitro group .
Synthesis Analysis
The synthesis of 1-chloroethyl (4-nitrophenyl) Carbonate involves an ice-cold reaction mixture containing p-nitrophenol and pyridine in dichloromethane. 1-chloroethyl chloroformate is added to this mixture, which is then stirred at 0° C. for 30 min and at room temperature for 1 hour . The solvent is removed under reduced pressure, and the residue is dissolved in ether, washed with water, and 10% citric acid. The ether layer is dried over Na2SO4 and evaporated under reduced pressure to yield the title compound .Molecular Structure Analysis
The molecular structure of 1-chloroethyl (4-nitrophenyl) Carbonate consists of 24 bonds in total, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carbonate derivative, and 1 nitro group .Physical And Chemical Properties Analysis
1-chloroethyl (4-nitrophenyl) Carbonate has a molecular weight of 245.62 g/mol . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19, but not of CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 0.15 mg/ml or 0.000612 mol/l .科学的研究の応用
Kinetics and Reaction Mechanism Studies
1-Chloroethyl (4-nitrophenyl) carbonate and related compounds have been extensively studied for their reaction kinetics and mechanisms. For instance, the phenolysis reactions of similar diaryl carbonates, like 4-chlorophenyl 4-nitrophenyl carbonate, have been subjected to kinetic investigations to understand their reactivity and the influence of different substituents on the reaction rates. These studies provide insights into the concerted and stepwise mechanisms of these reactions, highlighting the effect of factors like the basicity of the nucleophile, the nonleaving moiety, and the leaving group on the reaction kinetics (Castro, Pavez, & Santos, 2002). Similarly, the anilinolysis and aminolysis of aryl 4-nitrophenyl carbonates, including those with chlorophenyl groups, have been explored to understand the linear and biphasic nature of Brönsted-type plots and the implications of these findings on the reaction mechanism (Castro, Gazitúa, & Santos, 2005); (Castro, Andújar, Toro, & Santos, 2003).
Synthesis and Optimization of Compounds
The synthesis and optimization of compounds involving 1-chloroethyl (4-nitrophenyl) carbonate or similar structures have been topics of significant research. Studies have investigated optimal conditions for synthesis processes, like the triphosgene method for creating bis(4-nitrophenyl) carbonate, to maximize yield and efficiency (Chao, 2009). Additionally, research has explored the synthesis of multivalent carbonate esters by divergent growth of branched carbamates, doubling the number of esters with each branching (Jones, Tedder, Gamino, Hammaker, & Ton-nu, 2001).
Reactivity and Environmental Applications
1-Chloroethyl (4-nitrophenyl) carbonate's reactivity has implications in environmental science, particularly in processes like groundwater treatment. Studies have examined the influence of various ions like chloride and carbonates on the reactivity of activated persulfate, a process used in contaminant degradation. These investigations shed light on how these ions can impact the efficiency and kinetics of oxidation reactions (Bennedsen, Muff, & Søgaard, 2012). Moreover, the longevity of granular iron in groundwater treatment processes has been assessed, considering the effect of solution composition, including chloride presence, on the reduction of organohalides and nitroaromatic compounds (Klausen, Vikesland, Kohn, Burris, Ball, & Roberts, 2003).
Safety And Hazards
1-chloroethyl (4-nitrophenyl) Carbonate is harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If swallowed, rinse the mouth with water and consult a physician .
特性
IUPAC Name |
1-chloroethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-6(10)15-9(12)16-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVQFTPXVZUWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441476 | |
| Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloroethyl (4-nitrophenyl) Carbonate | |
CAS RN |
101623-69-2 | |
| Record name | Carbonic acid, 1-chloroethyl 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101623-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

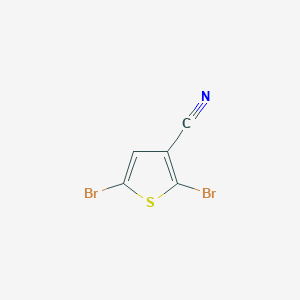
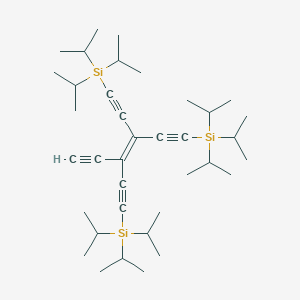
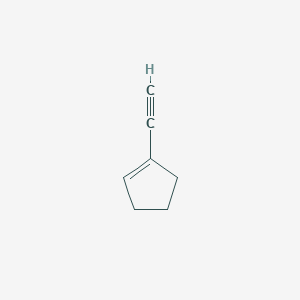
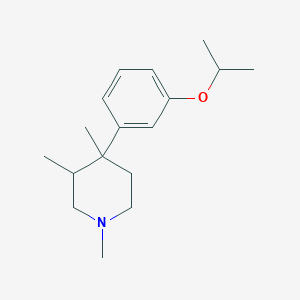
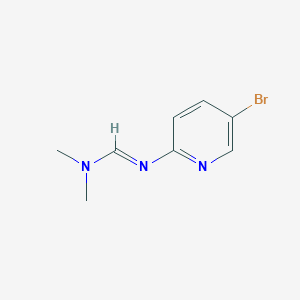
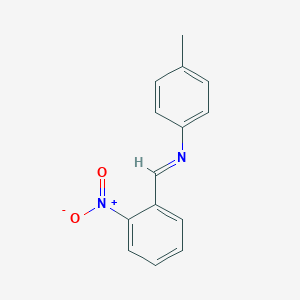
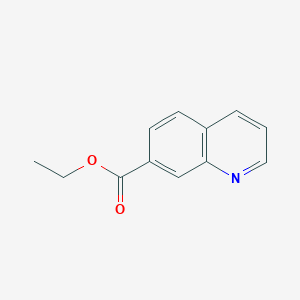
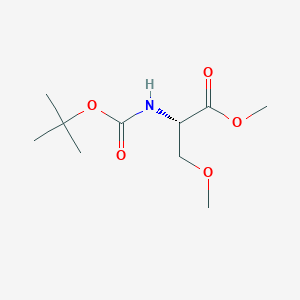

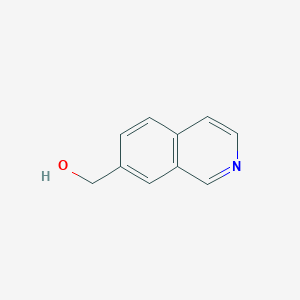
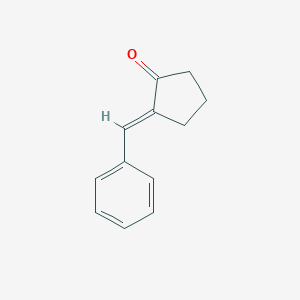
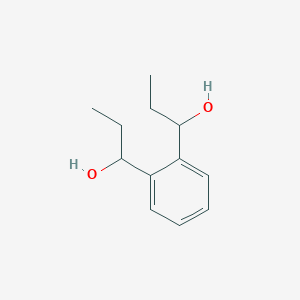
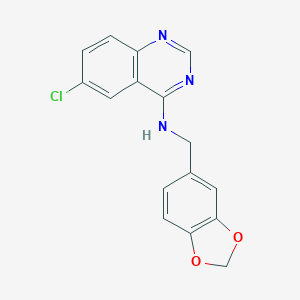
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)